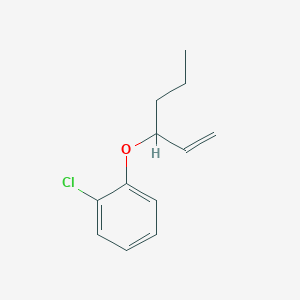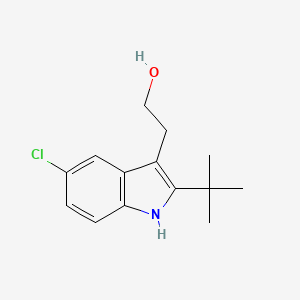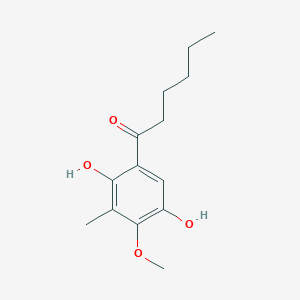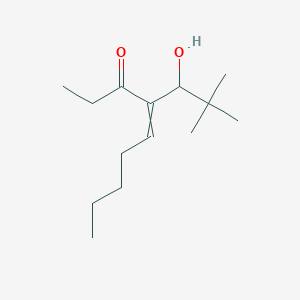![molecular formula C19H31NO5 B12603253 Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- CAS No. 881200-22-2](/img/structure/B12603253.png)
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-: is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzamide core. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Scientific Research Applications
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism by which Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxybenzamide: Shares the same benzamide core but lacks the long alkyl chain.
Gallic Acid:
Resveratrol: Contains multiple hydroxyl groups and is known for its antioxidant properties.
Uniqueness
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- is unique due to the presence of both the benzamide core and the long alkyl chain, which can influence its solubility, stability, and interaction with biological molecules
Properties
CAS No. |
881200-22-2 |
|---|---|
Molecular Formula |
C19H31NO5 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-(1-hydroxydodecan-2-yl)benzamide |
InChI |
InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-9-10-15(13-21)20-19(25)14-11-16(22)18(24)17(23)12-14/h11-12,15,21-24H,2-10,13H2,1H3,(H,20,25) |
InChI Key |
TUWHAZFVRYLNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)NC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)



![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
